molecular formula C14H12S2 B036940 Benzyl benzodithioate CAS No. 27249-90-7

Benzyl benzodithioate

Cat. No. B036940
CAS RN: 27249-90-7
M. Wt: 244.4 g/mol
InChI Key: ZCKPFAYILJKXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of heterocyclic compounds, including benzodithioate derivatives, often involves the metalation reactions of sulfonyl benzene derivatives followed by reactions with gem-dihalo compounds, esters, or acyl halides. For instance, Cabiddu et al. (1993) describe the one-step synthesis of five-membered heterocyclic compounds, which could potentially encompass benzyl benzodithioate analogs, through the dilithiation of (isopropylsulfonyl)benzene leading to heterocycles like benzodithioles in good yields (Cabiddu et al., 1993).

Molecular Structure Analysis

The molecular structure of benzodithioate derivatives exhibits significant planarity and crystallinity. Takimiya et al. (2005) developed a synthesis method for benzo[1,2-b:4,5-b']dichalcogenophenes, structurally related to benzyl benzodithioate, revealing a completely planar molecular structure through X-ray analysis. These compounds are characterized by their herringbone packing arrangement in the crystal lattice (Takimiya et al., 2005).

Chemical Reactions and Properties

The chemical reactions involving benzodithioate compounds can vary widely, from addition-elimination reactions to dehydrogenative cyclization. Mitsudo et al. (2017) describe the transformation of benzodithienofuran derivatives through such reactions, indicating the versatility and reactivity of benzodithioate-related compounds (Mitsudo et al., 2017).

Physical Properties Analysis

The physical properties of benzodithioate and related compounds are influenced by their molecular structure. For example, Zhang et al. (2016) synthesized benzofuran-fused silole and germole derivatives, highlighting how molecular design can enhance conjugation and affect properties like optical and electrochemical behavior. This insight can be extrapolated to understand the physical properties of benzyl benzodithioate derivatives (Zhang et al., 2016).

Chemical Properties Analysis

Benzodithiophene-based polymers and copolymers exhibit unique chemical properties, such as extended π-conjugation and improved electronic characteristics, which are crucial for applications in organic electronics. Wang et al. (2014) and Zhang et al. (2010) discuss the synthesis and properties of benzodithiophene-based polymers, showing how the incorporation of benzothienyl substituents can red-shift absorption spectra and enhance thermal stability, which could be relevant for understanding the chemical properties of benzyl benzodithioate (Wang et al., 2014); (Zhang et al., 2010).

Scientific Research Applications

  • Benzyl alcohol, a related compound, is used as a model for studying drug absorption kinetics in subcutaneous tissue in rats (Ballard & Menczel, 1967).

  • Benzyl alcohol also affects fluid phase endocytosis and exocytosis in renal epithelial cells, suggesting its role in altering membrane trafficking in living cells (Giocondi, Mamdouh, & le Grimellec, 1995).

  • As an anesthetic, benzyl alcohol serves as an efficient local anesthetic with low toxicity, indicating its usefulness in medicine and surgery (Macht, 1918).

  • Benzoic acid derivatives, including benzyl alcohol, are widely used as preservatives and flavoring agents in various products, although they raise public health concerns due to high human exposure (del Olmo, Calzada, & Nuñez, 2017).

  • Benzyl alcohol in certain medical suspensions can be cytotoxic to retinal pigment epithelial cells, underscoring the need for caution in its intraocular use (Chang et al., 2008).

  • In the field of nanotechnology, stretching a molecular junction containing 1,4'-benzenedithiol significantly increases its conductance, indicating its potential in molecular electronics (Bruot, Hihath, & Tao, 2011).

Safety And Hazards

Benzyl benzodithioate is harmful if swallowed and may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

benzyl benzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKPFAYILJKXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466574
Record name Benzyl dithiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl benzodithioate

CAS RN

27249-90-7
Record name Benzyl dithiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl Benzodithioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of benzoic acid (1.22 g), benzyl mercaptan (1.24 g) and phosphorus pentasulfide (4.44 g) in toluene (40 ml) was refluxed for 10 h. A dark red color was developed immediately after heating. After the reaction was complete (as monitored by GC-MS), it was cooled to room temperature and purified by column chromatography packed with.neutral alumina, eluting with benzene. Removal of the solvent by distillation gave the single compound, benzyl dithiobenzoate (2.22 g, 91%). It was further characterized by 1H and 13C-NMR.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl benzodithioate
Reactant of Route 2
Reactant of Route 2
Benzyl benzodithioate
Reactant of Route 3
Reactant of Route 3
Benzyl benzodithioate
Reactant of Route 4
Reactant of Route 4
Benzyl benzodithioate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Benzyl benzodithioate
Reactant of Route 6
Benzyl benzodithioate

Citations

For This Compound
64
Citations
G Moad - RAFT Polymerization: Methods, Synthesis and …, 2021 - Wiley Online Library
This chapter provides a review of the synthesis, properties, and application of dithioesters with the general structure Z(CS)SR as reversible addition–fragmentation chain transfer (…
Number of citations: 10 onlinelibrary.wiley.com
N Zhou, L Lu, J Zhu, X Yang, X Wang… - Journal of applied …, 2007 - Wiley Online Library
… Here we selected benzyl benzodithioate (BBT; Scheme 3) as a molecule comparable to BTCT to carry out the calculation. Ab initio calculations were performed with the Gaussian 03 …
Number of citations: 2 onlinelibrary.wiley.com
Y Duo, YU Dong-Ping, D Xue-Fang, S Ai-Jin… - Chinese Journal of …, 2015 - Elsevier
… 2.2 Preparation of benzyl benzodithioate The synthesis procedure of benzyl benzodithioate is … The product was dried under vacuum at 80 ºC overnight and benzyl benzodithioate was …
Number of citations: 12 www.sciencedirect.com
A Destephen, EG de San Román, N Ballard - Polymer Chemistry, 2022 - pubs.rsc.org
… thiocarbonylthio compounds, benzyl benzodithioate (BDTB), 2-… In the case of benzyl benzodithioate, which is structurally … , which differs from benzyl benzodithioate only in the nature of …
Number of citations: 3 pubs.rsc.org
YG Jia, J Jiang, LY Liu, WX Chang… - Journal of applied …, 2012 - Wiley Online Library
… length polystyrenes (PSts) were prepared via reversible addition fragmentation chain transfer polymerization (RAFT) in different initial molar ratios of styrene and benzyl benzodithioate. …
Number of citations: 1 onlinelibrary.wiley.com
EV Chernikova, PS Terpugova, AN Filippov… - Russian Journal of …, 2009 - Springer
… The possibility of preparing soluble poly-N-vinylsuccinimide in concentrated solutions using benzyl benzodithioate as reversible chain-transfer agent was demonstrated. …
Number of citations: 16 link.springer.com
F Razmimanesh, G Sodeifian - Journal of Pharmaceutical Sciences, 2022 - Elsevier
… with low PDI and MW was synthesized using benzyl benzodithioate, as the RAFT agent or chain … To ensure the presence of benzyl benzodithioate RAFT end-groups on the generated …
Number of citations: 8 www.sciencedirect.com
Y Liu, X Dai, S Mallawaarachchi… - Journal of Materials …, 2017 - pubs.rsc.org
… Firstly, dithioester-terminated PNIPAM was synthesized by using a commercially available benzyl benzodithioate RAFT agent. For dithioester-terminated PNIPAM, M n was measured to …
Number of citations: 30 pubs.rsc.org
K Hwang, H Mun, W Kim - Polymers, 2020 - mdpi.com
… In addition, when the RAFT agent has monomer-soluble structure (ie, benzyl-benzodithioate or 2-phenyl-2-propyl-benzodithioate), gel was formed during the polymerization due to the …
Number of citations: 6 www.mdpi.com
M Forrester, G Johnson, N Bloome… - … polymers and their …, 2018 - search.proquest.com
Reversible Addition Fragmentation Chain Transfer, or RAFT, polymerization is currently one of the most widely studied polymerization techniques. 1–7 RAFT’s utilization of a small …
Number of citations: 5 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.